O6BTG-octylglucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

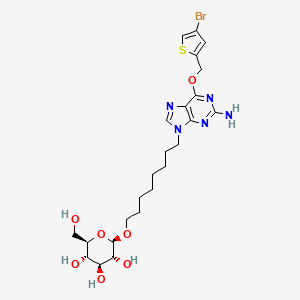

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZBVOGWRQLMB-PUIBNRJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34BrN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439860 | |

| Record name | Glucose-conjugated MGMT inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382607-78-5 | |

| Record name | Glucose-conjugated MGMT inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O6BTG-Octylglucoside: A Potent MGMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of O6BTG-octylglucoside, a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT). This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Properties

This compound is a synthetic molecule designed to inhibit the DNA repair protein MGMT. Its structure incorporates an octylglucoside moiety, which likely enhances cellular uptake, and a guanine analogue that directly interacts with the active site of the MGMT protein.

Chemical Structure:

The chemical structure of this compound can be represented by the following SMILES notation: [H][C@]1(CO)O--INVALID-LINK--(OCCCCCCCCn2cnc3c(OCc4cc(Br)cs4)nc(N)nc23)--INVALID-LINK--(O)--INVALID-LINK--(O)[C@]1([H])O[1]

A 2D representation of this structure is provided below.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while basic identifiers and biological activity metrics are available, a comprehensive public dataset of its physicochemical properties is limited.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄BrN₅O₇S | [1] |

| Molecular Weight | 616.53 g/mol | [2] |

| CAS Number | 382607-78-5 | [1][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| IC₅₀ (in vitro, cell extracts) | 32 nM | [1][5] |

| IC₅₀ (HeLa S3 cells) | 10 nM | [1][5] |

Mechanism of Action: Inhibition of MGMT-Mediated DNA Repair

This compound exerts its effect by inhibiting O⁶-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein. MGMT protects cells from the mutagenic effects of alkylating agents, which are a class of chemotherapy drugs.

The MGMT protein repairs DNA by transferring an alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process. By repairing this DNA damage, MGMT can contribute to tumor resistance to alkylating chemotherapies.

This compound acts as a pseudosubstrate for MGMT. The guanine-like portion of the molecule enters the active site of the MGMT protein, which then attempts to "repair" it. This results in the irreversible inactivation of the MGMT protein, leaving it unable to repair actual DNA damage. By depleting the cell of active MGMT, this compound can sensitize cancer cells to the cytotoxic effects of alkylating agents.

Experimental Protocols

In Vitro MGMT Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of MGMT activity in cell extracts.

Materials:

-

HeLa S3 cell extract (as a source of MGMT)

-

HeLa MR cell extract (MGMT-deficient, as a negative control)

-

³H-methylnitrosourea-labeled DNA (as the MGMT substrate)

-

This compound stock solution (in DMSO)

-

Incubation Buffer: 700 mM HEPES-KOH (pH 7.8), 10 mM dithiothreitol, 50 mM EDTA

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reactions:

-

In microcentrifuge tubes, prepare a series of dilutions of this compound in the incubation buffer.

-

For each concentration, add 100 µg of HeLa S3 cell extract protein.

-

Include a positive control (HeLa S3 extract with no inhibitor) and a negative control (HeLa MR extract).

-

-

Incubation:

-

Add the ³H-methylnitrosourea-labeled DNA to each tube to initiate the reaction.

-

Incubate the reactions for 90 minutes.

-

-

Measurement of Radioactivity:

-

Following incubation, precipitate the protein from the reaction mixture.

-

Wash the protein pellet to remove unbound radioactive substrate.

-

Resuspend the protein pellet and transfer to a scintillation vial with scintillation fluid.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter. The amount of radioactivity is proportional to the amount of MGMT activity.

-

-

Data Analysis:

-

Express the data as femtomoles of radioactivity transferred from the labeled DNA to the protein per milligram of protein.

-

Plot the MGMT activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent, cell-permeable inhibitor of the DNA repair protein MGMT. Its mechanism of action makes it a promising candidate for further investigation as a chemosensitizing agent in combination with alkylating agent-based cancer therapies. The provided information on its chemical properties, mechanism of action, and a general experimental protocol for activity assessment serves as a valuable resource for researchers in the field of oncology and drug development. Further studies to fully characterize its physicochemical properties and to establish a detailed synthesis protocol would be beneficial for its broader application in research.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound (Glucose-conjugated MGMT inhibitor) | MGMT 抑制剂 | MCE [medchemexpress.cn]

- 3. chemscene.com [chemscene.com]

- 4. Glucose-conjugated MGMT inhibitor | CAS:382607-78-5 | Glucose-conjugated MGMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of n-Octyl-β-D-glucopyranoside in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is a cornerstone tool in membrane biochemistry, playing a pivotal role in the study of membrane proteins, which constitute approximately two-thirds of all modern drug targets.[1] Its utility lies in its ability to extract these proteins from their native lipid bilayer environment while preserving their structural integrity and biological function. This guide provides an in-depth overview of the applications, physicochemical properties, and experimental protocols involving n-Octyl-β-D-glucopyranoside, offering a critical resource for researchers in academia and the pharmaceutical industry.

Core Applications in Research

The primary application of n-Octyl-β-D-glucopyranoside is the solubilization and purification of integral membrane proteins.[2][3][4] Its amphipathic nature, with a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins, effectively extracting them into an aqueous solution.[1][5]

Key research areas where n-Octyl-β-D-glucopyranoside is employed include:

-

Structural Biology: Purifying membrane proteins for structural determination by X-ray crystallography and cryo-electron microscopy.

-

Functional Assays: Reconstituting purified membrane proteins into liposomes or nanodiscs to study their activity in a controlled lipid environment.[6][7]

-

Drug Discovery: Solubilizing G protein-coupled receptors (GPCRs) and other membrane-bound drug targets for high-throughput screening and ligand binding assays.[1]

-

Biochemical Characterization: Isolating membrane proteins to investigate their interactions with other proteins, lipids, and small molecules.

Physicochemical Properties and Comparative Analysis

The effectiveness of a detergent is dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles.[1][5] n-Octyl-β-D-glucopyranoside has a relatively high CMC, which is advantageous for its removal from protein solutions via dialysis.[1][3] However, this also means that higher concentrations are required to maintain protein solubility compared to detergents with lower CMCs.[5]

Below is a comparative table of n-Octyl-β-D-glucopyranoside and other commonly used detergents in membrane protein research.

| Detergent | Chemical Class | CMC (mM) | Molecular Weight ( g/mol ) | Aggregation Number | Key Characteristics |

| n-Octyl-β-D-glucopyranoside (OG) | Glucoside | ~20-25[3][5][8] | 292.37[9] | ~84[3] | High CMC, easily dialyzable, can be harsh on sensitive proteins.[1][5] |

| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | ~0.15[1][5] | 510.62 | ~140 | Milder than OG, lower CMC, often used for stabilizing sensitive proteins.[1][5] |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Neopentyl Glycol | Very Low | 887.13 | ~100-200 | Very mild, excellent for stabilizing delicate membrane proteins.[1][5] |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | 229.42 | ~75 | Can be effective for solubilization but may be denaturing. |

| CHAPS | Zwitterionic (Bile Salt Derivative) | ~8-10[10] | 614.88 | ~10 | High CMC, small micelles, easily removable.[10] |

Experimental Protocols

General Protocol for Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general workflow for the extraction of membrane proteins and the selection of an optimal detergent.

a. Membrane Preparation:

-

Culture and harvest cells expressing the target membrane protein.

-

Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.

-

Isolate the cell membranes via ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.[2]

b. Detergent Screening:

-

Aliquot the membrane suspension into separate tubes.

-

Add various detergents (e.g., OG, DDM, LDAO, LMNG) to each tube at a concentration above their respective CMCs (typically 1-2% w/v).[2]

-

Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

-

Separate the solubilized fraction from the insoluble material by ultracentrifugation.[2]

c. Analysis of Solubilization Efficiency:

-

Collect the supernatant (solubilized fraction) and the pellet (unsolubilized fraction).

-

Analyze both fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to quantify the amount of target protein in each fraction.[2]

d. Assessment of Protein Stability:

-

The solubilized protein in each detergent can be subjected to a stability assay, such as differential scanning fluorimetry (DSF) or a thermal shift assay, to determine its melting temperature (Tm). A higher Tm indicates greater protein stability in that particular detergent.[2]

Protocol for the Purification of Rhodopsin (a GPCR) using n-Octyl-β-D-glucopyranoside

This protocol provides a more specific example of using OG for the purification of a well-characterized GPCR, rhodopsin.[1]

a. Solubilization of Rhodopsin:

-

Resuspend purified rod outer segment (ROS) membranes in a solubilization buffer containing n-Octyl-β-D-glucopyranoside.

-

Incubate on ice with gentle agitation for 1 hour to facilitate the complete solubilization of membrane proteins.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collect the supernatant, which contains the solubilized rhodopsin.[1]

b. Affinity Chromatography:

-

Equilibrate a Concanavalin A-Sepharose column with a wash buffer.

-

Load the supernatant containing the solubilized rhodopsin onto the column. As a glycoprotein, rhodopsin will bind to the Concanavalin A resin.

-

Wash the column extensively with the wash buffer to remove any non-specifically bound proteins.[1]

c. Elution and Quality Control:

-

Elute the purified rhodopsin from the column using an elution buffer.

-

Concentrate the eluted rhodopsin using a suitable centrifugal filter device.

-

Assess the purity and concentration of the purified rhodopsin using SDS-PAGE and UV-Vis spectroscopy.[1]

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Conclusion

n-Octyl-β-D-glucopyranoside remains a vital detergent in the toolkit of researchers working with membrane proteins. Its well-characterized properties and established protocols make it a reliable choice for solubilization and purification, which are critical first steps in understanding the structure, function, and therapeutic potential of this important class of proteins. While newer and milder detergents have been developed, the ease of removal and cost-effectiveness of n-Octyl-β-D-glucopyranoside ensure its continued relevance in the field. The selection of the appropriate detergent is ultimately protein-dependent, and empirical screening, as outlined in this guide, is essential for achieving optimal results in membrane protein research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 4. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 6. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 8. agscientific.com [agscientific.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Unveiling the Mechanism of MGMT Inhibition by O6BTG-Octylglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that confers resistance to alkylating chemotherapeutic agents. Its inhibition can sensitize tumor cells to these drugs, representing a significant strategy in cancer therapy. O6-(4-bromothenyl)guanine (O6BTG) is a known inhibitor of MGMT. This technical guide delves into the mechanism of MGMT inhibition by a modified form, O6BTG-octylglucoside, a compound designed for potentially improved cellular uptake and tumor targeting. While direct, in-depth research on the octylglucoside conjugate is limited, this document extrapolates from the known mechanisms of O6BTG and related compounds to provide a comprehensive overview of its anticipated mechanism of action, supported by generalized experimental protocols and conceptual signaling pathways.

Introduction: The Role of MGMT in Chemotherapy Resistance

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in protecting the genome from damage induced by alkylating agents, a common class of chemotherapy drugs.[1][2] MGMT removes alkyl groups from the O6 position of guanine in DNA, a lesion that can otherwise lead to mutations and cell death.[1][2] By repairing this damage, MGMT can render cancer treatments less effective.[2]

Inhibitors of MGMT are therefore of significant interest as they can enhance the efficacy of alkylating agent chemotherapy.[1][2] These inhibitors function by acting as "pseudosubstrates" for the MGMT protein. One such class of inhibitors includes guanine analogues like O6-benzylguanine (O6BG) and O6-(4-bromothenyl)guanine (O6BTG).

The Core Mechanism: Suicide Inactivation of MGMT

The primary mechanism by which O6BTG and its derivatives inhibit MGMT is through a process known as "suicide inactivation".[3] This is an irreversible inhibition mechanism.

The process unfolds as follows:

-

Binding: The inhibitor, structurally mimicking the natural substrate O6-alkylguanine, binds to the active site of the MGMT protein.

-

Irreversible Transfer: The MGMT enzyme, in an attempt to "repair" the inhibitor, transfers the 4-bromothenyl group from the O6 position of the guanine analogue to its own active site cysteine residue (Cys145).[4]

-

Inactivation: This covalent modification of the active site cysteine renders the MGMT protein permanently inactive.[4][5] The enzyme is then targeted for ubiquitination and subsequent degradation by the proteasome.[4]

-

Stoichiometric Depletion: Since each MGMT molecule can only perform this reaction once, the inhibition is stoichiometric.[4] Effective sensitization to alkylating agents requires the depletion of the entire cellular pool of MGMT, which then necessitates de novo protein synthesis for the cell to recover its DNA repair capacity.[4]

The addition of an octylglucoside moiety to O6BTG is primarily aimed at improving the compound's pharmacological properties. Tumor cells often overexpress glucose transporters, and it is hypothesized that the glucose conjugate can facilitate preferential uptake into these cells.[6] The octyl chain acts as a spacer and may also influence the compound's solubility and membrane permeability.

Quantitative Analysis of MGMT Inhibition

| Parameter | Typical Value Range | Description |

| IC50 | 10 - 500 nM | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the MGMT enzyme by 50%. |

| Ki | 1 - 100 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the MGMT enzyme. A lower Ki value signifies a higher binding affinity. |

| kinact | 0.01 - 0.5 min-1 | The rate of enzyme inactivation, reflecting the efficiency of the irreversible transfer of the bromothenyl group to the MGMT active site. |

| Cellular Depletion (ED50) | 0.1 - 5 µM | The effective dose required to deplete 50% of the cellular MGMT protein content. This value is typically higher than the in vitro IC50 due to factors like cell membrane permeability and intracellular metabolism. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of an MGMT inhibitor like this compound.

MGMT Activity Assay (In Vitro)

This assay measures the ability of the inhibitor to block the DNA repair activity of purified MGMT or MGMT in cell extracts.

Principle: A radiolabeled or fluorescently tagged DNA substrate containing an O6-methylguanine lesion is incubated with the MGMT enzyme in the presence and absence of the inhibitor. The transfer of the labeled methyl group from the DNA to the MGMT protein is quantified.

Protocol:

-

Reagents:

-

Purified recombinant human MGMT protein or cell lysate.

-

Oligonucleotide substrate containing a single O6-methylguanine lesion, labeled with 3H or a fluorescent tag.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA).

-

This compound at various concentrations.

-

Stop solution (e.g., 10% trichloroacetic acid).

-

Scintillation fluid (for radiolabeled assays).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microcentrifuge tube, combine the assay buffer, MGMT protein/lysate, and the inhibitor at the desired concentrations.

-

Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the labeled DNA substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

For radiolabeled assays, precipitate the DNA and protein, wash the pellet, and measure the radioactivity transferred to the protein using a scintillation counter.

-

For fluorescent assays, the change in fluorescence upon transfer of the tag is measured.

-

-

Data Analysis:

-

Calculate the percentage of MGMT inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular MGMT Depletion Assay (Western Blot)

This assay determines the effectiveness of the inhibitor in depleting the MGMT protein within intact cells.

Principle: Cells are treated with the inhibitor, and the total cellular level of MGMT protein is quantified using Western blotting.

Protocol:

-

Cell Culture:

-

Culture a human cancer cell line known to express MGMT (e.g., HeLa, A549) in appropriate media.

-

-

Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 2, 4, 8, 24 hours).

-

Include a vehicle-only control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for human MGMT.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for MGMT and the loading control using densitometry software.

-

Normalize the MGMT band intensity to the loading control.

-

Calculate the percentage of MGMT depletion relative to the vehicle-treated control.

-

Visualizing the Mechanism and Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed.

Caption: Mechanism of MGMT suicide inactivation by this compound.

Caption: Pathway of chemosensitization by MGMT inhibition.

Caption: Experimental workflow for cellular MGMT depletion assay.

Conclusion

This compound represents a promising strategy for enhancing the efficacy of alkylating agent chemotherapy by inhibiting the DNA repair protein MGMT. Its mechanism of action is rooted in the irreversible suicide inactivation of the MGMT enzyme. The addition of the octylglucoside moiety is a rational design aimed at improving drug delivery to tumor cells. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other novel MGMT inhibitors, which are crucial for the continued development of more effective cancer therapies. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential in preclinical and clinical settings.

References

- 1. scbt.com [scbt.com]

- 2. What are MGMT inhibitors and how do they work? [synapse.patsnap.com]

- 3. Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inactivation of O(6)-methylguanine-DNA methyltransferase by glucose-conjugated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility, Stability, and Formulation of O⁶-Benzylguanine Derivatives with Octylglucoside

Audience: This document is intended for researchers, scientists, and drug development professionals working on the formulation and delivery of O⁶-benzylguanine and its analogues.

Core Focus: This technical guide provides a comprehensive overview of the physicochemical properties, particularly the solubility and stability, of O⁶-benzylguanine (O⁶-BG) and its more soluble prodrug, O⁶-benzyl-2'-deoxyguanosine (O⁶-BGdG). It further explores the characteristics of n-octyl-β-D-glucopyranoside (octylglucoside) as a potential excipient to enhance the formulation and delivery of these antineoplastic agents. It is important to note that a specific conjugate named "O⁶BTG-octylglucoside" is not found in the reviewed literature; therefore, this guide will focus on the properties of the individual and related components.

Introduction to O⁶-Benzylguanine and its Derivatives

O⁶-benzylguanine (O⁶-BG) is a synthetic derivative of guanine that acts as a potent inactivator of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][2] The presence of AGT in tumor cells is a major mechanism of resistance to chemotherapeutic alkylating agents.[2][3] O⁶-BG functions as a suicide inhibitor by transferring its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating the enzyme and preventing the repair of DNA damage.[1] This chemosensitizing effect enhances the cytotoxicity of alkylating drugs.[2][3]

A significant challenge in the clinical development of O⁶-BG has been its low aqueous solubility.[4] This has led to the development of more soluble derivatives, such as O⁶-benzyl-2'-deoxyguanosine (O⁶-BGdG), which acts as a prodrug and is metabolized to the active O⁶-BG in vivo.[5][6] This guide will detail the solubility and stability profiles of both O⁶-BG and O⁶-BGdG and discuss the potential utility of the non-ionic detergent octylglucoside in their formulation.

Solubility Data

O⁶-Benzylguanine (O⁶-BG)

O⁶-BG is a crystalline solid with limited solubility in aqueous media but is soluble in several organic solvents.[4]

Table 1: Solubility of O⁶-Benzylguanine (O⁶-BG)

| Solvent/Vehicle | Solubility | Reference(s) |

| DMSO | ~30 mg/mL | [4] |

| Dimethyl formamide (DMF) | ~30 mg/mL | [4] |

| Ethanol | ~5 mg/mL | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

| Water | Sparingly soluble | [4] |

| 40% PEG 400/saline | Vehicle for in vivo administration | [7] |

| 10% Cremophor-EL/saline | Vehicle for in vivo administration | [7] |

O⁶-Benzyl-2'-deoxyguanosine (O⁶-BGdG)

O⁶-BGdG was specifically designed for its enhanced aqueous solubility compared to O⁶-BG.[5][6] While detailed quantitative data across various solvents is not as readily available as for O⁶-BG, its primary advantage lies in its improved solubility in aqueous media.

n-Octyl-β-D-glucopyranoside (Octylglucoside)

Octylglucoside is a non-ionic detergent known for its high water solubility and its ability to form small, uniform micelles, making it an effective solubilizing agent for hydrophobic molecules.[8]

Table 2: Properties of n-Octyl-β-D-glucopyranoside (Octylglucoside)

| Property | Value | Reference(s) |

| Appearance | White to off-white powder/solid | [8] |

| Molecular Weight | 292.4 g/mol | [9] |

| Solubility in Water | 100 mg/mL | |

| Critical Micelle Concentration (CMC) | 20-25 mM | |

| Aggregation Number | 84 |

Stability Profile

Stability of O⁶-Benzylguanine and its Derivatives

O⁶-BG is stable as a solid for years when stored at -20°C.[4] Aqueous solutions are less stable and are not recommended for storage for more than one day.[4] In vivo, O⁶-BG is rapidly metabolized to O⁶-benzyl-8-oxoguanine, which also possesses AGT-inhibitory activity.[10][11]

The stability of O⁶-BGdG is largely governed by the N-glycosidic bond linking the guanine base to the deoxyribose sugar. This bond is susceptible to hydrolysis under acidic conditions, a common characteristic of nucleosides.[12] Studies on similar nucleoside analogues have shown that they are generally stable at neutral and basic pH but degrade at acidic pH, with the rate of degradation increasing with lower pH and higher temperature.[12][13]

Stability of Octylglucoside

Octylglucoside contains a glycosidic bond that is resistant to β-glucosidase enzymes.[14] However, like other glycosides, it can undergo hydrolysis under strong acidic conditions.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation: An excess amount of the test compound (e.g., O⁶-BG or O⁶-BGdG) is added to a fixed volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial.

-

Equilibration: The flask is agitated in a temperature-controlled water bath or shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[15][16]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Analysis: The experiment is typically performed in triplicate, and the average concentration is reported as the solubility. The pH of the saturated solution should also be measured and reported.[17]

Stability Assessment: HPLC-Based Method

This protocol is used to evaluate the chemical stability of a compound under various conditions, often as part of forced degradation studies.

-

Sample Preparation: A solution of the test compound is prepared at a known concentration in the desired medium (e.g., buffers of different pH, water, or in the presence of an oxidizing agent).

-

Stress Conditions: Aliquots of the solution are exposed to various stress conditions, such as different temperatures (e.g., 40°C, 60°C, 80°C) and pH values (e.g., acidic, neutral, alkaline).[12][18]

-

Time-Point Analysis: At specified time intervals, samples are withdrawn, and the degradation reaction is quenched (e.g., by neutralization or cooling).

-

HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products.[19]

-

Data Interpretation: The degradation of the compound is monitored by the decrease in the peak area of the parent compound over time. This data can be used to determine the degradation kinetics and the half-life of the compound under the tested conditions.[18]

Determination of Critical Micelle Concentration (CMC) of Octylglucoside

The CMC of a detergent can be determined by observing a sharp change in the physical properties of the solution. A common method involves the use of a fluorescent probe.

-

Probe Selection: A fluorescent probe that exhibits different fluorescence characteristics in aqueous versus hydrophobic environments is chosen (e.g., 1,6-diphenyl-1,3,5-hexatriene or Coumarin-6).[20][21]

-

Sample Preparation: A series of solutions with increasing concentrations of octylglucoside are prepared in an aqueous buffer. A small, constant amount of the fluorescent probe is added to each solution.

-

Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer.[22]

-

Data Analysis: A plot of fluorescence intensity versus the logarithm of the detergent concentration is generated. The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the partitioning of the probe into the newly formed micelles.[21][23]

Visualizations

Mechanism of AGT Inhibition by O⁶-Benzylguanine

Caption: Mechanism of AGT inhibition by O⁶-benzylguanine to enhance chemotherapy.

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for the experimental determination of solubility and stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Metabolism and disposition of O6-benzyl-2'-deoxyguanosine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Scholars@Duke publication: Biodistribution of O6-benzylguanine and its effectiveness against human brain tumor xenografts when given in polyethylene glycol or cremophor-EL. [scholars.duke.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. agscientific.com [agscientific.com]

- 10. Pharmacokinetics of O6-benzylguanine in rats and its metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. mattersofmatter.eu [mattersofmatter.eu]

- 23. researchgate.net [researchgate.net]

Critical Micelle Concentration of O6BTG-Octylglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-octyl-β-D-glucopyranoside (octylglucoside) and an analysis of the expected CMC for the structurally related, yet less characterized, 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG). This document details the experimental methodologies for CMC determination and presents available data in a structured format to facilitate comparison and application in research and drug development.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] This transition is marked by a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] Understanding the CMC is crucial for various applications, including the solubilization of membrane proteins, drug delivery formulations, and detergent technology.

Octylglucoside is a widely used non-ionic surfactant in biochemistry and molecular biology, valued for its ability to solubilize membrane proteins while preserving their native structure and function. O6BTG, an acylated derivative of hexyl glucoside, represents a modification to the standard alkyl glucoside structure that can influence its surfactant properties.

Quantitative Data on Critical Micelle Concentration

While extensive data is available for octylglucoside, direct experimental values for the CMC of 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG) are not readily found in peer-reviewed literature. However, by examining the CMCs of structurally similar compounds, a reasonable estimation can be made. The following table summarizes the CMC values for octylglucoside and related surfactants to provide context for the expected CMC of O6BTG.

| Surfactant | Alkyl Chain Length | Acyl Group | CMC (mM) | Temperature (°C) | Method | Reference(s) |

| n-Octyl-β-D-glucopyranoside (Octylglucoside) | 8 | None | 20 - 25 | 25 | Various | [2] |

| n-Hexyl-β-D-glucopyranoside (Hexyl Glucoside) | 6 | None | ~70-80 (estimated) | 25 | Surface Tension | |

| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | 1 (methyl) + 7 | Heptylcarbamoyl | 19.5 | Not Specified | Not Specified | |

| 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG) | 6 | Butanoyl | Estimated > 70 | - | - | - |

Note on the Estimated CMC of O6BTG: The CMC of alkyl glucosides is significantly influenced by the length of the hydrophobic alkyl chain; a shorter chain leads to a higher CMC. Hexyl glucoside, with a C6 chain, would be expected to have a considerably higher CMC than octylglucoside (C8 chain). The addition of a butanoyl group at the 6-position of the glucose headgroup introduces additional hydrophobicity. This acylation is expected to decrease the CMC compared to the parent hexyl glucoside. However, given the dominant effect of the shorter C6 alkyl chain, the CMC of O6BTG is still anticipated to be higher than that of octylglucoside, likely exceeding 70 mM.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the specific experimental conditions.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[3] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of concentrations spanning below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[3]

Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method is particularly sensitive and well-suited for determining the CMC of non-ionic surfactants.

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I1/I3 ratio decreases significantly. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the surfactant concentration.[4]

Detailed Methodology:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

-

Sample Preparation: Prepare a series of surfactant solutions in deionized water, similar to the surface tension method. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

-

Fluorescence Measurement: Excite the samples at a wavelength of around 335 nm and record the emission spectra from approximately 350 to 450 nm.

-

Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the ratio I1/I3 against the logarithm of the surfactant concentration. The CMC is identified as the midpoint of the sigmoidal transition in the plot.[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation.

Principle: The formation of micelles is an enthalpically driven process. ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution (or vice versa). Below the CMC, the heat of dilution is small. As the concentration approaches and surpasses the CMC, the heat change associated with micellization is observed as a distinct transition in the titration curve.

Detailed Methodology:

-

Sample Preparation: Prepare a concentrated solution of the surfactant in the syringe and a dilute solution (or just the solvent) in the sample cell. It is crucial that both solutions are in the same buffer to minimize heats of dilution.

-

ITC Experiment: Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while monitoring the heat change.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the enthalpy change per injection. A plot of the enthalpy change per mole of injectant versus the total surfactant concentration in the cell will show a transition at the CMC.[6]

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a surfactant using common laboratory techniques.

Caption: A generalized workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Factors Influencing CMC

The critical micelle concentration is not a fixed value but is influenced by several molecular and environmental factors. The diagram below illustrates these relationships.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Glucose-Conjugated MGMT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and biological evaluation of glucose-conjugated O6-methylguanine-DNA methyltransferase (MGMT) inhibitors. The conjugation of glucose moieties to potent MGMT inhibitors, such as O6-benzylguanine (O6-BG) and its derivatives, is a promising strategy to enhance their delivery to tumor cells. This approach leverages the increased glucose uptake in cancer cells through overexpressed glucose transporters (GLUTs), particularly GLUT1. This document provides a comprehensive overview of the synthetic chemistry involved, detailed experimental protocols for key assays, and a summary of the inhibitory activities of these conjugates. The logical frameworks for the synthesis and biological evaluation are visualized through diagrams to facilitate understanding.

Introduction: The Rationale for Glucose Conjugation

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that removes alkyl adducts from the O6-position of guanine, thereby conferring resistance to alkylating chemotherapeutic agents commonly used in cancer treatment.[1] Inhibiting MGMT can sensitize tumor cells to these drugs. However, the systemic administration of MGMT inhibitors can lead to toxicity in healthy tissues.

A promising strategy to achieve tumor-selective delivery of MGMT inhibitors is to conjugate them with glucose.[2] Cancer cells exhibit a high metabolic rate and an increased demand for glucose, a phenomenon known as the Warburg effect. This leads to the overexpression of glucose transporters (GLUTs) on their surface, making them susceptible to targeted delivery of glucose-conjugated molecules. By attaching a glucose molecule to an MGMT inhibitor, the resulting conjugate can be preferentially taken up by cancer cells via GLUTs, leading to a higher intracellular concentration of the inhibitor in the tumor while minimizing exposure to normal tissues.

This guide focuses on the synthesis of these targeted inhibitors, providing a detailed look into the chemical strategies and biological validation required for their development.

Synthetic Strategies

The synthesis of glucose-conjugated MGMT inhibitors typically involves a multi-step process that includes the synthesis of the MGMT inhibitor core, the preparation of a suitable glucose-linker conjugate, and the final coupling of these two moieties. A common approach involves the use of an alkyl spacer to connect the glucose unit to the N9 position of the guanine base of the inhibitor.[3]

A representative example is the synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside (O6BTG-C8-β-D-glucoside), a potent glucose-conjugated MGMT inhibitor.[3] The general synthetic scheme is outlined below.

Quantitative Data Summary

The inhibitory activity of glucose-conjugated MGMT inhibitors is a critical parameter for their evaluation. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of potency. Below is a summary of reported IC50 values for selected glucose-conjugated MGMT inhibitors.

| Compound | Linker | IC50 (µM) | Cell Line | Reference |

| ITGG | C8-alkyl | 0.8 | HeLa S3 | [Mühlhausen et al., 2006][4] |

| IBGG | C8-alkyl | 0.45 | HeLa S3 | [Mühlhausen et al., 2006][4] |

| O6BTG-C8-β-D-glucoside | C8-alkyl | ~0.1 (estimated) | HeLa S3 | [Reinhard et al., 2001][3] |

| O6BG-C8-β-D-glucoside | C8-alkyl | >1 | HeLa S3 | [Reinhard et al., 2001][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative glucose-conjugated MGMT inhibitor and for key biological assays.

Synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside

This protocol is a composite based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of O6-(4-bromothenyl)guanine (O6BTG)

-

To a solution of 2-amino-6-chloropurine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 4-bromothenyl alcohol in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford O6-(4-bromothenyl)guanine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 8-bromo-octyl-β-D-glucopyranoside

-

Glycosylation (Koenigs-Knorr Reaction): To a mixture of 8-bromooctanol, silver carbonate (Ag₂CO₃), and anhydrous dichloromethane, add a solution of acetobromo-α-D-glucose in anhydrous dichloromethane dropwise at room temperature in the dark.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield 1-O-(8-bromooctyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Deprotection: Dissolve the acetylated product in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe).

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to give 8-bromo-octyl-β-D-glucopyranoside.

-

Characterize the product by ¹H NMR and ¹³C NMR.

Step 3: Synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside

-

To a solution of O6-(4-bromothenyl)guanine in anhydrous DMF, add potassium carbonate (K₂CO₃) and 8-bromo-octyl-β-D-glucopyranoside.

-

Stir the reaction mixture at 80°C for 24 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to yield the final product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

MGMT Activity Assay (Radiolabeled Oligonucleotide Assay)

This assay measures the ability of MGMT in cell extracts to repair a radiolabeled O6-methylguanine lesion in a DNA oligonucleotide substrate.

-

Substrate Preparation: Synthesize a 22-mer oligonucleotide containing a single O6-methylguanine residue. Radiolabel the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Cell Lysate Preparation: Harvest cells and prepare a cell-free extract by sonication or detergent lysis in a suitable buffer. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Repair Reaction: Incubate the cell lysate with the ³²P-labeled oligonucleotide substrate at 37°C for a defined period (e.g., 30 minutes).

-

Enzymatic Digestion: After the repair reaction, treat the sample with a restriction enzyme that specifically cleaves the repaired sequence but not the sequence containing the O6-methylguanine lesion.

-

Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the radiolabeled fragments by autoradiography or phosphorimaging and quantify the amount of the cleaved product, which is proportional to the MGMT activity in the cell lysate.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the glucose-conjugated MGMT inhibitor and/or an alkylating agent for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations of Logical and Biological Frameworks

Biological Rationale and Mechanism of Action

Experimental Workflow for Inhibitor Evaluation

Conclusion

The conjugation of glucose to MGMT inhibitors represents a highly promising and rational approach for the targeted therapy of cancers that overexpress glucose transporters. This technical guide provides a foundational understanding of the synthesis, characterization, and evaluation of these novel therapeutic agents. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of drug development and cancer biology. Further optimization of the linker chemistry and the choice of the MGMT inhibitor core may lead to the development of even more potent and selective anticancer drugs.

References

- 1. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of O6-(4-bromothenyl)guanine on different temozolomide schedules in a human melanoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]

An In-depth Technical Guide to the Safety and Handling of n-Octyl-β-D-thioglucopyranoside (O6BTG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for n-Octyl-β-D-thioglucopyranoside, a non-ionic detergent crucial for the solubilization and purification of membrane proteins. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of n-Octyl-β-D-thioglucopyranoside is fundamental for its safe handling and use. The following table summarizes its key characteristics.

| Property | Value | References |

| Synonyms | Octylthioglucoside, OTG | [1] |

| Molecular Formula | C₁₄H₂₈O₅S | [1] |

| Molecular Weight | 308.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥4 years at -20°C | [1] |

| Solubility | Ethanol (~20 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), PBS (pH 7.2) (~5 mg/ml) | [1] |

It is important to note that while the user requested information on "O6BTG-octylglucoside," the closest and most commonly used chemical with a similar name is n-Octyl-β-D-thioglucopyranoside (OTG). For the purpose of this guide, we will focus on OTG. A related compound, n-Octyl-β-D-glucopyranoside (OG), has similar properties and applications.

| Property (for n-Octyl-β-D-glucopyranoside) | Value | References |

| Molecular Formula | C₁₄H₂₈O₆ | [2][3][4] |

| Molecular Weight | 292.4 g/mol | [2][4] |

| Appearance | White solid/powder | [4] |

| Melting Point | 105 °C / 221 °F | [4][5] |

| pH | 6 - 7 | [4][5] |

| Solubility | Soluble in water, ethanol (~20 mg/ml), DMSO (~16 mg/ml), DMF (~16 mg/ml), PBS (pH 7.2) (~5 mg/ml) | [2][4] |

Toxicological Data and Hazard Identification

While specific toxicological studies on n-Octyl-β-D-thioglucopyranoside are not extensively detailed in publicly available safety data sheets, the material should be handled as potentially hazardous. The GHS classification for a similar compound, n-Octyl-β-D-glucopyranoside, indicates potential for skin and eye irritation.

| Hazard Statement | Classification | Precautionary Measures |

| Acute Toxicity | Not classified. Considered practically non-toxic. | Do not ingest, inhale, or allow contact with skin and eyes.[1][2] |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | May cause serious eye irritation. | Wear safety goggles with side protection.[6] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Avoid dust formation; use in a well-ventilated area or with respiratory protection.[3][6] |

According to Regulation (EC) No 1272/2008, n-Octyl-β-D-thioglucopyranoside does not meet the criteria for classification as a hazardous substance.[6] However, it is recommended to handle it with care.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to standardized laboratory protocols is critical when working with n-Octyl-β-D-thioglucopyranoside to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system, such as a chemical fume hood, especially when handling the solid form to prevent dust formation.[6]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure.

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[6]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[6]

-

Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: If dust formation is likely, a particulate filter respirator (e.g., P1 filter) is necessary.[6]

3.3. Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |

| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water and soap.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][8][9] |

4.2. Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area.

-

Alert emergency services.[9]

-

Contain the spill if possible.

-

Follow the same cleanup procedure as for minor spills, taking additional precautions for a larger area.

-

Visualized Workflows and Logical Relationships

5.1. General Laboratory Safety Workflow

Caption: General workflow for safe chemical handling in a laboratory setting.

5.2. Personal Protective Equipment (PPE) Selection Flowchart

Caption: Decision-making flowchart for selecting appropriate PPE.

5.3. Emergency Response for Chemical Spill

Caption: Logical steps for emergency response to a chemical spill.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. carlroth.com [carlroth.com]

- 7. goldbio.com [goldbio.com]

- 8. n-Octyl-β-D-glucopyranoside - Safety Data Sheet [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to O6BTG-octylglucoside: An MGMT Inhibitor for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O6BTG-octylglucoside, a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT). The information presented herein is intended to support research and development efforts in oncology and related fields by providing detailed chemical properties, biological activity, and relevant experimental methodologies.

Core Compound Properties and Activity

O⁶BTG-octylglucoside, systematically named 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-beta-D-glucoside, is a synthetic molecule designed for the targeted inhibition of the DNA repair protein MGMT. Its chemical structure combines the MGMT inhibitory moiety, O⁶-(4-bromothenyl)guanine (O6BTG), with an octyl-β-D-glucoside tail. This glucose conjugation is a strategic modification intended to enhance uptake in tumor cells that often overexpress glucose transporters.

The primary mechanism of action of O⁶BTG-octylglucoside is the irreversible inactivation of MGMT. By acting as a pseudosubstrate, it transfers the O⁶-(4-bromothenyl) group to the active site cysteine residue of MGMT, thereby rendering the enzyme inactive. This inhibition of MGMT-mediated DNA repair can sensitize cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents.

Quantitative Data Summary

| Property | Value | Source |

| Systematic Name | 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-beta-D-glucoside | [1] |

| Molecular Formula | C₂₄H₃₄BrN₅O₇S | - |

| Molecular Weight | 616.53 g/mol | Calculated |

| IC₅₀ (in vitro, cell extracts) | 32 nM | [2] |

| IC₅₀ (HeLa S3 cells) | 10 nM | [2] |

Experimental Protocols

Synthesis of O⁶BTG-octylglucoside

The synthesis of O⁶BTG-octylglucoside involves a multi-step process, beginning with the preparation of the O⁶-(4-bromothenyl)guanine core, followed by its conjugation to the octyl-β-D-glucoside linker. The following is a generalized protocol based on the synthesis of similar O⁶-alkylguanine derivatives.

Materials:

-

2-amino-6-chloropurine

-

4-bromothenyl alcohol

-

Sodium hydride

-

Dimethylformamide (DMF)

-

1-bromo-8-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)octane

-

Sodium methoxide

-

Methanol

-

Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

-

Synthesis of O⁶-(4-bromothenyl)-2-aminopurine: a. In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. b. Add 4-bromothenyl alcohol dropwise to the suspension and stir until the evolution of hydrogen gas ceases. c. Add 2-amino-6-chloropurine to the reaction mixture and stir at room temperature overnight. d. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the crude product by column chromatography to yield O⁶-(4-bromothenyl)-2-aminopurine.

-

N⁹-Alkylation with the octyl-glucoside linker: a. To a solution of O⁶-(4-bromothenyl)-2-aminopurine in DMF, add a base such as potassium carbonate. b. Add 1-bromo-8-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)octane to the reaction mixture. c. Heat the reaction and monitor for completion by thin-layer chromatography. d. After completion, cool the reaction, dilute with water, and extract the product. e. Purify the acetylated conjugate by column chromatography.

-

Deacetylation: a. Dissolve the purified acetylated product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide and stir at room temperature. c. Monitor the deacetylation by TLC. d. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure. e. Purify the final product, O⁶BTG-octylglucoside, by column chromatography or recrystallization.

MGMT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of O⁶BTG-octylglucoside on MGMT in cell extracts.[2]

Materials:

-

HeLa S3 cell extract (as a source of MGMT)

-

HeLa MR cell extract (MGMT-deficient, as a negative control)

-

O⁶BTG-octylglucoside

-

Assay buffer: 70 mM HEPES-KOH (pH 7.8), 10 mM dithiothreitol, 5 mM EDTA

-

³H-methylnitrosourea-labeled DNA (as MGMT substrate)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of O⁶BTG-octylglucoside in the assay buffer.

-

In microcentrifuge tubes, add 100 µg of cell extract protein (HeLa S3 for experimental samples, HeLa MR for negative control).

-

Add the various concentrations of O⁶BTG-octylglucoside to the respective tubes. Include a vehicle-only control.

-

Pre-incubate the mixtures for 30 minutes at 37°C to allow for inhibitor binding to MGMT.

-

Initiate the MGMT repair reaction by adding the ³H-methylnitrosourea-labeled DNA substrate.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction by adding ice-cold TCA to precipitate the protein.

-

Wash the protein pellets to remove unincorporated radioactivity.

-

Dissolve the pellets and measure the amount of radioactivity transferred to the protein using a scintillation counter.

-

Express the data as femtomoles of radioactivity transferred per milligram of protein.

-

Calculate the IC₅₀ value by plotting the percentage of MGMT inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MGMT inhibition by O⁶BTG-octylglucoside and a typical experimental workflow for assessing its activity.

Caption: Mechanism of MGMT inhibition by this compound and sensitization to alkylating agents.

Caption: Experimental workflow for determining the IC50 of this compound on MGMT activity.

References

Commercial Suppliers and Technical Guide for O6BTG-octylglucoside in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of O6BTG-octylglucoside, a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), for research applications. It details commercial suppliers, mechanism of action, key experimental protocols, and quantitative data to support its use in drug development and cancer research.

Introduction to this compound

This compound, also known as O6-(4-bromothenyl)guanine-C8-β-D-glucoside, is a powerful and non-toxic inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT plays a crucial role in the resistance of tumor cells to certain anticancer drugs, particularly alkylating agents like temozolomide and fotemustine. By inactivating MGMT, this compound can sensitize cancer cells to these chemotherapeutic agents, enhancing their efficacy. The glucose conjugation of O6BTG is designed to potentially improve uptake in tumor cells, which often overexpress glucose transporters.

Commercial Suppliers

For research purposes, this compound is available from specialized chemical suppliers. One of the primary commercial sources is:

-

MedChemExpress: They offer this compound for research use only, with purity typically around 95.0%.[1] It is available in various quantities, including a 10 mM solution in 1 mL of DMSO.[1]

Mechanism of Action: MGMT Inhibition

O6-alkylating agents, a class of chemotherapy drugs, induce cytotoxic DNA lesions by transferring an alkyl group to the O6 position of guanine. The DNA repair protein MGMT counteracts this by transferring the alkyl group from the guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the MGMT protein is irreversibly inactivated in the process.

This compound acts as a pseudosubstrate for MGMT. It mimics the structure of O6-alkylguanine, allowing it to bind to the active site of the MGMT protein. This binding leads to the irreversible inactivation of MGMT, depleting the cell's capacity to repair DNA damage induced by alkylating agents. This enhances the cytotoxic effect of these drugs on tumor cells.

Quantitative Data

The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of MGMT by 50%.

| Compound | IC50 (in vitro, cell extracts) | IC50 (in HeLa S3 cells) | Reference |

| This compound | 32 nM | 10 nM | [1] |

| O6-(4-bromothenyl)guanine (O6BTG) | ~3-5 times more effective than the glucoside conjugate | - | [2] |

| O6-benzylguanine (O6BG) | - | ~3-5 times more effective than its glucoside conjugate | [2] |

Note: The glucose conjugation slightly reduces the in vitro inhibitory activity compared to the parent compound, but offers the potential for improved cellular uptake in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

MGMT Activity Assay in Cell Extracts

This protocol is designed to measure the in vitro inhibitory effect of this compound on MGMT activity in cell lysates.

Materials:

-

HeLa S3 cells (or other cell line of interest)

-

This compound

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100, 10% glycerol, protease inhibitors)

-

[3H]-methylated DNA substrate

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture HeLa S3 cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

In microcentrifuge tubes, pre-incubate the cell extract with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

Initiate the MGMT activity reaction by adding the [3H]-methylated DNA substrate.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

-

Quantification of MGMT Activity:

-

Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

Wash the DNA pellet with ethanol to remove unincorporated radioactivity.

-

Resuspend the DNA pellet in a suitable buffer.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity transferred from the DNA to the MGMT protein (which remains in the supernatant after TCA precipitation) is inversely proportional to the remaining MGMT activity.

-

-

Data Analysis:

-

Calculate the percentage of MGMT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound and its ability to sensitize cells to an alkylating agent.

Materials:

-

HeLa S3 cells (or other cancer cell line)

-

This compound

-

Alkylating agent (e.g., temozolomide)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HeLa S3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the alkylating agent.

-

Treat the cells with:

-

This compound alone

-

Alkylating agent alone

-

A combination of this compound and the alkylating agent (pre-incubate with this compound for 4 hours before adding the alkylating agent).

-

Vehicle control (DMSO).

-

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 values and assess the synergistic effect of the combination treatment.

-

Experimental Workflow and Logical Relationships

Conclusion

This compound is a valuable research tool for investigating mechanisms of DNA repair and overcoming chemotherapy resistance. Its potency as an MGMT inhibitor, coupled with its targeted delivery design, makes it a compound of significant interest in the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for O6BTG-octylglucoside in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6BTG-octylglucoside, also known as O6BTG-C8-αGlu or a glucose-conjugated O6-(4-bromothenyl)guanine, is a potent and specific inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT) or O6-methylguanine-DNA methyltransferase (MGMT).[1][2][3] MGMT is a critical DNA repair protein that removes alkyl adducts from the O6 position of guanine, a common lesion induced by alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU).[4][5] By repairing this DNA damage, MGMT confers resistance to these drugs in cancer cells.[4][5]